Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate - 332904-57-1

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Catalog Number: EVT-2523865
CAS Number: 332904-57-1
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a key intermediate in the synthesis of Linagliptin. Linagliptin, also known by its development code name BI 1356, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ]

Synthesis Analysis

The synthesis of Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a multi-step process. While the provided abstracts don't detail the exact procedure, they do indicate it serves as a crucial building block in the multi-step synthesis of Linagliptin. []

Mechanism of Action

The mechanism of action analysis is not directly applicable to Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate. The mechanism of action relates to Linagliptin, the final drug molecule. Linagliptin exerts its antidiabetic effects by inhibiting the enzyme DPP-4. [, , , ] This inhibition prevents the degradation of incretin hormones, leading to increased levels of active GLP-1, which stimulates insulin secretion and reduces glucagon secretion, ultimately improving glycemic control.

Applications

The primary application of Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is as a key intermediate in the synthesis of Linagliptin. [] It is not intended for direct use as a therapeutic agent.

Linagliptin

    Compound Description: Linagliptin, systematically named (R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent, selective, and long-acting DPP-4 inhibitor clinically used for treating type 2 diabetes. [, , , , , ] Its mechanism of action involves preventing the degradation of incretin hormones, thereby increasing insulin secretion and improving glycemic control. [, ]

    Relevance: Linagliptin shares a core xanthine structure with Methyl 2-[3-Methyl-7-[(4-Methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate. [, , , , , ] Both compounds feature a 3-methyl-2,6-dioxopurine core, indicating potential for similar biological activity, particularly in the context of DPP-4 inhibition. The significant structural variations at the 7 and 8 positions of the xanthine core could lead to differences in their pharmacological profiles.

BI 1356

    Compound Description: BI 1356, chemically identical to Linagliptin, is another name used for this potent DPP-4 inhibitor. [, , ] Its proposed trade name is ONDERO. [, ] This compound exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. []

    Relevance: Similar to Linagliptin, BI 1356 shares the core xanthine structure with Methyl 2-[3-Methyl-7-[(4-Methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate. [, , ] This structural similarity suggests potential for overlapping biological activities, although variations in the substituents at the 7 and 8 positions could lead to distinct pharmacological profiles.

8-[(3R)-3-Aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

    Compound Description: This compound is also chemically identical to Linagliptin. [] It is frequently investigated for its antidiabetic properties and potential as a DPP-4 inhibitor. []

    Relevance: This compound shares the core xanthine structure with Methyl 2-[3-Methyl-7-[(4-Methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate, making it a relevant structural analogue. [] Despite the shared core, the presence of different substituents, particularly at the 7 and 8 positions, could result in variations in their binding affinities and overall pharmacological properties.

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

    Compound Description: This compound is another name for Linagliptin. [] It is a well-studied DPP-4 inhibitor known for its efficacy in managing type 2 diabetes. []

    Relevance: As a structural analogue of Methyl 2-[3-Methyl-7-[(4-Methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate, this compound shares the central xanthine core. [] This structural similarity suggests potential for similar biological activity and pharmacological behavior, though differences in the substituents, particularly at the 7 and 8 positions, should be considered.

8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)

    Compound Description: This compound, also known as BI 1356, is chemically identical to Linagliptin. [] It is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. []

    Relevance: This compound shares the same core xanthine structure with Methyl 2-[3-Methyl-7-[(4-Methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate. [] Despite the shared core, the structural variations at the 7 and 8 positions are significant and likely contribute to differences in their pharmacological profiles.

Properties

CAS Number

332904-57-1

Product Name

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

IUPAC Name

methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Molecular Formula

C17H18N4O4S

Molecular Weight

374.42

InChI

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-9-12(22)25-3/h4-7H,8-9H2,1-3H3,(H,19,23,24)

InChI Key

PJUPMIYQZXSRPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.